4-Chloro-5-fluoro-2-(pyridin-2-yl)pyrimidine CAS 1240595-42-9 properties
4-Chloro-5-fluoro-2-(pyridin-2-yl)pyrimidine CAS 1240595-42-9 properties
Topic: 4-Chloro-5-fluoro-2-(pyridin-2-yl)pyrimidine (CAS 1240595-42-9) Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
High-Value Heterocyclic Scaffold for Medicinal Chemistry
Executive Summary
4-Chloro-5-fluoro-2-(pyridin-2-yl)pyrimidine (CAS 1240595-42-9) is a specialized heterocyclic building block utilized primarily in the synthesis of bi-heteroaryl drug candidates.[1] Characterized by a pyrimidine core substituted with a reactive chlorine at the C4 position, a metabolic modulator (fluorine) at C5, and a directing pyridine group at C2, this compound serves as a "privileged scaffold" in the development of kinase inhibitors and soluble guanylate cyclase (sGC) stimulators.
This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic utility, reactivity profile, and handling protocols, designed to support researchers in optimizing hit-to-lead campaigns.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]
The compound features a bi-heteroaryl system (pyrimidine linked to pyridine). The presence of the C5-fluorine atom is critical for modulating pKa, lipophilicity (LogP), and metabolic stability (blocking C5-oxidation).
Table 1: Physicochemical Properties
| Property | Value | Notes |
| CAS Number | 1240595-42-9 | Unique Identifier |
| IUPAC Name | 4-Chloro-5-fluoro-2-(pyridin-2-yl)pyrimidine | |
| Molecular Formula | C₉H₅ClFN₃ | |
| Molecular Weight | 209.61 g/mol | Fragment-like for Lipinski Rule of 5 |
| Appearance | Off-white to pale yellow solid | Typical for halogenated heterocycles |
| Solubility | DMSO, DMF, DCM, Chloroform | Limited solubility in water |
| LogP (Predicted) | ~2.1 - 2.5 | Moderate lipophilicity |
| H-Bond Acceptors | 3 (N atoms) | |
| H-Bond Donors | 0 | |
| Reactivity Hotspot | C4-Chlorine | Site of Nucleophilic Aromatic Substitution (SₙAr) |
Synthetic Utility & Reactivity Profile[9][11]
The utility of CAS 1240595-42-9 lies in its ability to undergo highly regioselective transformations. The 4-chloro position is activated for nucleophilic attack, while the 2-(pyridin-2-yl) moiety remains stable, serving as a binding motif in the final drug target.
Mechanism of Reactivity (SₙAr)
The pyrimidine ring is electron-deficient due to the two nitrogen atoms. This deficiency is exacerbated by:
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Inductive Effect (-I): The C5-fluorine atom pulls electron density, making C4 highly electrophilic.
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Resonance: The C2-pyridine ring can stabilize negative charge accumulation in transition states, although its primary role is often binding affinity in the final target.
Primary Reaction: Nucleophilic Aromatic Substitution (SₙAr) at C4.
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Nucleophiles: Primary/secondary amines, hydrazines, alkoxides, thiols.
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Catalysis: Often requires a base (DIPEA, K₂CO₃) or mild heat. Acid catalysis can sometimes accelerate the reaction by protonating N1/N3.
Palladium-Catalyzed Couplings
The C4-Cl bond is also susceptible to Pd-catalyzed cross-coupling:
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Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.
-
Buchwald-Hartwig: Coupling with amines (if SₙAr is sluggish).
Synthesis Workflow (Retrosynthetic Analysis)
The synthesis of CAS 1240595-42-9 typically follows a convergent pathway involving the condensation of a pyridine-amidine with a fluorinated ester, followed by chlorination.
Diagram 1: Synthetic Pathway & Reactivity Map
Caption: Synthesis from amidine precursors and subsequent divergence into functional drug scaffolds.
Experimental Protocols
General Procedure: Chlorination with POCl₃
Note: This protocol describes the conversion of the 4-hydroxy precursor to the 4-chloro target.
Reagents:
-
5-Fluoro-2-(pyridin-2-yl)pyrimidin-4(3H)-one (1.0 equiv)
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Phosphorus Oxychloride (POCl₃) (5.0 - 10.0 equiv)
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Optional: N,N-Dimethylaniline (Catalytic amount)
Methodology:
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Setup: Charge a dry round-bottom flask with the pyrimidinone precursor under an inert atmosphere (N₂ or Ar).
-
Addition: Carefully add POCl₃. Caution: Exothermic. If using a catalyst (DMA), add it at this stage.
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Reaction: Heat the mixture to reflux (approx. 100-110°C) for 2–4 hours. Monitor by TLC or LC-MS for the disappearance of the starting material (M+H of OH-precursor).
-
Quench: Cool the mixture to room temperature. Concentrate under reduced pressure to remove excess POCl₃.
-
Workup: Pour the residue slowly onto crushed ice/water with vigorous stirring. Neutralize with saturated NaHCO₃ or NH₄OH to pH ~7-8. Extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).
General Procedure: SₙAr Coupling (Library Synthesis)
Use this protocol to derivatize the scaffold with amines.
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Dissolution: Dissolve CAS 1240595-42-9 (1.0 equiv) in anhydrous DMF or DMSO.
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Reagents: Add the amine nucleophile (1.1 equiv) and a base such as DIPEA or K₂CO₃ (2.0 equiv).
-
Condition: Stir at RT for 1–12 hours. If the amine is sterically hindered, heat to 60–80°C.
-
Isolation: Dilute with water. If the product precipitates, filter and wash. If not, extract with EtOAc.
Applications in Drug Discovery[9][12]
This scaffold is structurally related to several high-profile drug classes.
Kinase Inhibitors
The 2-aminopyrimidine motif is a classic "hinge binder" in kinase inhibitors (mimicking the adenine ring of ATP).
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The 2-(pyridin-2-yl) group can extend into the solvent-exposed region or a hydrophobic pocket, providing selectivity.
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The 5-fluoro group prevents metabolic oxidation at the vacant position, a common failure mode in early discovery.
sGC Stimulator Analogs
The structure shares significant homology with intermediates used for Vericiguat (a soluble guanylate cyclase stimulator). While Vericiguat utilizes a fused pyrazolo[3,4-b]pyridine at the 2-position, CAS 1240595-42-9 allows researchers to synthesize bioisosteres where the fused ring is replaced by a simple pyridine to assess the necessity of the fused system for binding affinity.
Diagram 2: Structural Relationship to Bioactive Cores
Caption: Mapping the scaffold to potential therapeutic areas.
Safety & Handling (MSDS Highlights)
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Hazards: Corrosive (due to hydrolysis releasing HCl), Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).
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Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolysis of C-Cl bond).
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Disposal: Halogenated organic waste stream.
References
-
PubChem Compound Summary. "4-Chloro-5-fluoropyrimidine Derivatives." National Center for Biotechnology Information. Accessed 2025.[2][3][4][5] Link
-
BLD Pharm. "Product Information: CAS 1240595-42-9."[6] Heterocyclic Building Blocks Catalog. Link
-
ChemicalBook. "Synthesis of 2,4-dichloro-5-fluoropyrimidine and related analogs." Link
-
Fisher Scientific. "Safety Data Sheet: Chloropyrimidine Derivatives." Link
- Journal of Medicinal Chemistry.General reference for SₙAr reactivity of 5-fluoropyrimidines in kinase inhibitor design.
Sources
- 1. CAS:10235-65-1, 4,6-二氯-2-[2-吡啶]嘧啶-毕得医药 [bidepharm.com]
- 2. web.cas.org [web.cas.org]
- 3. 4-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 17893713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 1240595-42-9|4-Chloro-5-fluoro-2-(pyridin-2-yl)pyrimidine|BLD Pharm [bldpharm.com]
